

# Spectroscopic Analysis of 1-(5-Chloro-2-phenoxyphenyl)ethanone: A Technical Guide

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## Compound of Interest

Compound Name: 1-(5-Chloro-2-phenoxyphenyl)ethanone

Cat. No.: B1589912

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the organic compound **1-(5-Chloro-2-phenoxyphenyl)ethanone** (CAS No: 70958-18-8). While specific, experimentally-derived raw data for this compound is not readily available in public databases, this document outlines the standard methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for its structural elucidation and quality control. This guide serves as a foundational resource for researchers engaged in the synthesis, analysis, or application of this and structurally related compounds.

## Introduction

**1-(5-Chloro-2-phenoxyphenyl)ethanone** is a ketone derivative with a molecular formula of  $C_{14}H_{11}ClO_2$  and a molecular weight of 246.69 g/mol <sup>[1]</sup> Its structure, featuring a chlorinated phenyl ring linked via an ether bond to a phenoxy group, makes it a molecule of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound. This guide details the standard operating procedures for obtaining and interpreting the requisite spectroscopic data.

## Predicted Spectroscopic Data

In the absence of publicly available experimental spectra for **1-(5-Chloro-2-phenoxyphenyl)ethanone**, the following tables present predicted data based on established principles of spectroscopy and typical values for the functional groups present in the molecule. These predictions are intended to guide researchers in the analysis of experimentally obtained data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts (in ppm) in  $\text{CDCl}_3$

Protons	Predicted Chemical Shift ( $\delta$ )	Multiplicity	Integration
$-\text{CH}_3$ (acetyl)	2.5 - 2.7	Singlet	3H
Aromatic H's	6.8 - 7.8	Multiplets	8H

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts (in ppm) in  $\text{CDCl}_3$

Carbon Atom	Predicted Chemical Shift ( $\delta$ )
C=O (carbonyl)	195 - 205
Aromatic C-Cl	128 - 135
Aromatic C-O	150 - 160
Aromatic C-H	115 - 130
Aromatic Quaternary C	130 - 150
$-\text{CH}_3$ (acetyl)	25 - 35

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (ketone)	1680 - 1700	Strong
C-O-C (aryl ether)	1200 - 1270 (asymmetric)	Strong
1020 - 1075 (symmetric)	Moderate	
C-Cl (aryl)	1085 - 1095	Strong
C-H (aromatic)	3010 - 3100	Medium-Weak
C-H (methyl)	2850 - 3000	Medium-Weak
C=C (aromatic)	1450 - 1600	Medium-Weak

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Ion	Predicted m/z	Notes
[M] <sup>+</sup>	246	Molecular ion (for <sup>35</sup> Cl isotope)
[M+2] <sup>+</sup>	248	Isotopic peak for <sup>37</sup> Cl (approx. 1/3 intensity of M <sup>+</sup> )
[M-CH <sub>3</sub> ] <sup>+</sup>	231	Loss of methyl radical from acetyl group
[M-COCH <sub>3</sub> ] <sup>+</sup>	203	Loss of acetyl radical

## Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of solid organic compounds like **1-(5-Chloro-2-phenoxyphenyl)ethanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the solid sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.<sup>[2]</sup> A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm, though modern spectrometers can reference the residual solvent peak.<sup>[2]</sup>
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:**
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.<sup>[3]</sup>

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):<sup>[4]</sup>

- **Sample Preparation:** Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[4]
- **Film Deposition:** Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4] Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]
- **Data Acquisition:**
  - Place the salt plate in the sample holder of an FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

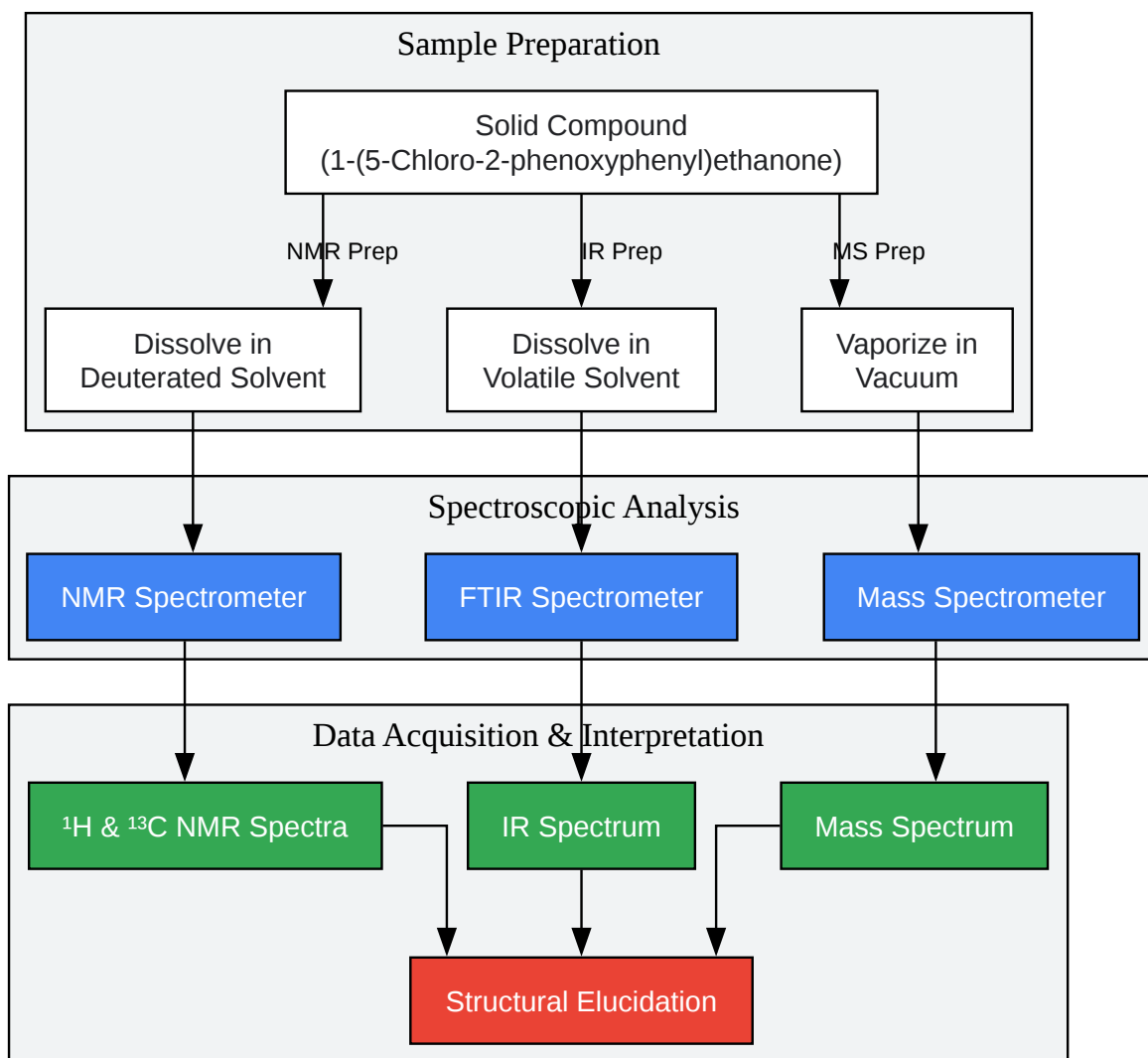
**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

**Methodology (Electron Ionization - EI):**

- **Sample Introduction:** Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.[5] The sample is then heated in a vacuum to promote vaporization.[6]
- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion ( $M^+$ ) by losing an electron.[5][6]
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ( $m/z$ ) ratio.[6]
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.



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Caption: Workflow for Spectroscopic Analysis.

## Conclusion

While experimental spectroscopic data for **1-(5-Chloro-2-phenoxyphenyl)ethanone** remains elusive in the public domain, this guide provides the necessary theoretical and practical framework for its acquisition and analysis. The predicted data tables serve as a valuable reference for researchers, and the detailed experimental protocols offer a standardized approach to the characterization of this and similar compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible spectroscopic data, which is critical for advancing research and development in the chemical and pharmaceutical sciences.

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